![molecular formula C10H14O3 B2867647 Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate CAS No. 2229196-57-8](/img/structure/B2867647.png)

Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

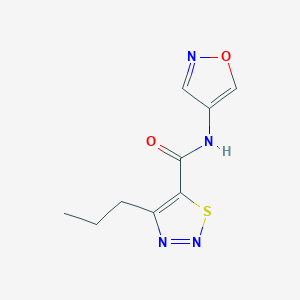

“Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate” is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties that make it suitable for studying organic synthesis, medicinal chemistry, and drug development. The IUPAC name for this compound is methyl 2- (3-oxospiro [3.3]heptan-1-yl)acetate .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H14O3/c1-13-9(12)6-7-5-8(11)10(7)3-2-4-10/h7H,2-6H2,1H3 .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 182.22 .Aplicaciones Científicas De Investigación

Reductive Cleavage and Transformations

Methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates undergo reductive cleavage with zinc in acetic acid. This process leads to the formation of 1,3-amino alcohols, which can cyclize to yield bi- or tricyclic lactams or lactones, retaining the three-membered ring structure (Molchanov et al., 2016).

Spirocyclic Oxetane-Fused Benzimidazole Synthesis

Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, have been converted into o-cycloalkylaminoacetanilides. These are used in oxidative cyclizations to produce expanded spirocyclic oxetanes, leading to [1,2-a] ring-fused benzimidazoles (Gurry et al., 2015).

Regioselective Cycloaddition

Methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, obtained via regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, result in a mixture of two diastereoisomers (Molchanov & Tran, 2013).

Palladium-Catalyzed Synthesis

Palladium-catalyzed decarboxylative cyclopropanation of γ-methylidene-δ-valerolactones with aromatic aldehydes produces 4-oxaspiro[2.4]heptanes. The site of nucleophilic attack to a π-allylpalladium intermediate is controlled with a sterically demanding phosphine ligand (Shintani et al., 2012).

Synthesis of 7-Amino-7-Methyl-5-Azaspiro[2.4]Heptan-5-yl-Quinolines

Compounds like 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines exhibit potent antibacterial activity against respiratory pathogens, including gram-positive, gram-negative, and atypical strains (Odagiri et al., 2013).

Oxetane and 2H-Chromen Derivatives from Red Seaweed

A substituted 2H-chromen derivative with a highly oxygenated carbon skeleton has been isolated from Gracilaria opuntia. This compound possesses anti-inflammatory and antioxidative activities, indicating its potential in pharmaceutical applications (Makkar & Chakraborty, 2018).

Stabilities of Spirocyclopropanated Cyclopropyl Cations

Research on dispiro[2.0.2.1]heptanes and related structures, including 7-bromo-7-phenyldispiro[2.0.2.1]heptane, reveals insights into the stabilities of spirocyclopropanated cyclopropyl cations under various solvolysis conditions (Kozhushkov et al., 2003).

Safety and Hazards

“Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate” is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

methyl 2-(3-oxospiro[3.3]heptan-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-13-9(12)6-7-5-8(11)10(7)3-2-4-10/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKRVKWQIXGLNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(=O)C12CCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2867564.png)

amino}acetamide](/img/structure/B2867567.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-bromobenzamide](/img/structure/B2867571.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide](/img/structure/B2867572.png)

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2867574.png)

![N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine](/img/structure/B2867578.png)

![1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2867580.png)

![Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2867582.png)